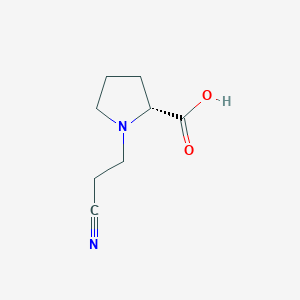
D-Proline, 1-(2-cyanoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Proline, 1-(2-cyanoethyl)-: is a derivative of D-Proline, an amino acid that plays a significant role in various biochemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 1-(2-cyanoethyl)- typically involves the cyanoethylation of D-Proline. One common method is the aza-Michael addition of D-Proline with acrylonitrile, catalyzed by yttrium nitrate in a protic solvent at ambient temperature . This method is selective for the monocyanoethylation of primary aromatic amines, aliphatic secondary amines, and sterically hindered aliphatic amines.
Industrial Production Methods: Industrial production of D-Proline, 1-(2-cyanoethyl)- can be achieved through large-scale cyanoethylation processes. The use of yttrium nitrate as a catalyst is advantageous due to its high activity and stability, allowing for efficient production with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: D-Proline, 1-(2-cyanoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyanoethyl group can facilitate cyclization reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cyclization Catalysts: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substituted Prolines: Various substituted prolines can be synthesized through nucleophilic substitution.
Oxidized Derivatives: Oxidation can yield compounds with additional functional groups.
Heterocyclic Compounds: Cyclization reactions can produce a range of heterocyclic structures.
Aplicaciones Científicas De Investigación
Chemistry: D-Proline, 1-(2-cyanoethyl)- is used as a building block in asymmetric synthesis, enabling the creation of chiral compounds with specific biological activities .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and protein interactions. Its unique structure allows it to interact with specific enzymes, providing insights into their mechanisms .
Medicine: D-Proline, 1-(2-cyanoethyl)- is employed in the development of peptide-based drugs. Its structural versatility enhances the efficacy of these drugs while reducing potential side effects .
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, contributing to the production of high-value products with specific properties .
Mecanismo De Acción
The mechanism of action of D-Proline, 1-(2-cyanoethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including enzyme inhibition and altered protein interactions .
Comparación Con Compuestos Similares
L-Proline: The naturally occurring enantiomer of D-Proline.
N-Methyl-D-Proline: A derivative with a methyl group instead of a cyanoethyl group.
D-Proline, 1-(2-hydroxyethyl)-: A similar compound with a hydroxyethyl group.
Uniqueness: This group allows for selective reactions and interactions that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(2R)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)/t7-/m1/s1 |
Clave InChI |
WNTANCZONMQZGC-SSDOTTSWSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)CCC#N)C(=O)O |
SMILES canónico |
C1CC(N(C1)CCC#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


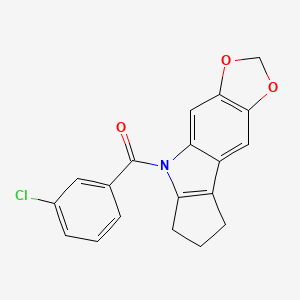

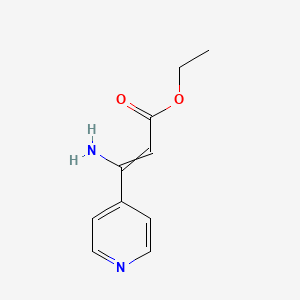
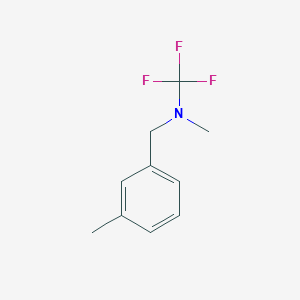
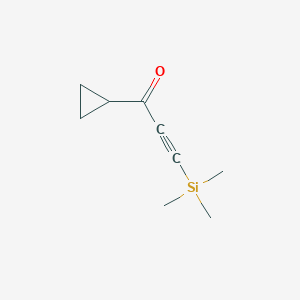
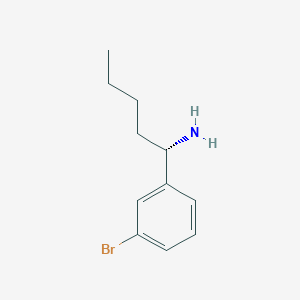

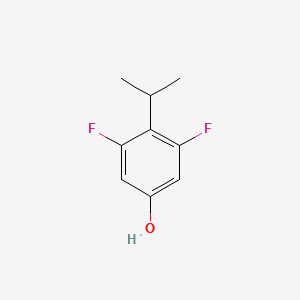

![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
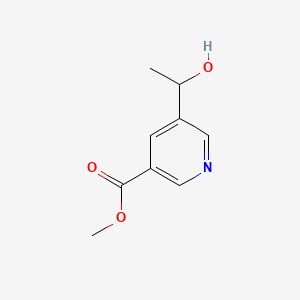
![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)
